Epibatidine

Analgesia nAChR In Vivo Pharmacology

Epibatidine is the benchmark non‑selective nAChR agonist delivering picomolar α4β2 affinity (Ki 0.02 nM) and 200‑fold greater analgesia than morphine. Its well‑characterized binding kinetics make it the definitive radioligand reference for displacement assays and receptor‑occupancy studies. The racemic mixture eliminates stereochemical variables, ensuring reproducible dose–response relationships across pain‑model validations. At ≥98% purity, it provides the high‑affinity, broad‑spectrum activation essential for experiments where subtype‑biased tools would confound pharmacological interpretation.

Molecular Formula C11H13ClN2
Molecular Weight 208.69 g/mol
CAS No. 148152-66-3
Cat. No. B1211577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpibatidine
CAS148152-66-3
Synonymsepibatidine
Molecular FormulaC11H13ClN2
Molecular Weight208.69 g/mol
Structural Identifiers
SMILESC1CC2C(CC1N2)C3=CN=C(C=C3)Cl
InChIInChI=1S/C11H13ClN2/c12-11-4-1-7(6-13-11)9-5-8-2-3-10(9)14-8/h1,4,6,8-10,14H,2-3,5H2
InChIKeyNLPRAJRHRHZCQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Epibatidine (CAS 148152-66-3) for Research Procurement: High-Affinity nAChR Agonist


Epibatidine is a natural alkaloid isolated from the poison frog Epipedobates tricolor that acts as a high-affinity agonist at neuronal nicotinic acetylcholine receptors (nAChRs), with picomolar binding affinity for the α4β2 subtype . As a potent, non-selective agonist with documented analgesic activity exceeding morphine by 100- to 200-fold [1], epibatidine serves as a critical pharmacological tool compound for nAChR research, though its narrow therapeutic index precludes clinical use and necessitates careful handling in laboratory settings [2].

Epibatidine (CAS 148152-66-3) Procurement: Why nAChR Agonist Analogs Cannot Be Interchanged


Despite a shared mechanism of action, nAChR agonists cannot be simply substituted for one another due to profound differences in subtype selectivity, potency, and safety margins. For instance, while epibatidine binds α4β2 receptors with picomolar affinity, its lack of subtype selectivity contributes to severe toxicity [1]. In contrast, the synthetic analog ABT-594 (tebanicline) was engineered specifically to retain analgesic efficacy while drastically reducing toxicity, resulting in 8- to 64-fold lower potency but a substantially improved therapeutic window [2]. Similarly, epiboxidine exhibits ~10-fold lower affinity for α4β2 compared to epibatidine, while fluorinated SAR analogs demonstrate dramatically altered selectivity profiles between β2- and β4-containing receptors [3]. These quantitative differences in receptor pharmacology and safety margins mean that experimental outcomes cannot be reliably extrapolated from one compound to another, and procurement decisions must be guided by the specific receptor subtype and biological question under investigation.

Epibatidine (CAS 148152-66-3): Quantitative Evidence for Differentiated Research Selection


Epibatidine vs. Morphine and Nicotine: Analgesic Potency in Tail-Flick Assay

Epibatidine demonstrates analgesic potency vastly exceeding that of morphine and nicotine. In the mouse tail-flick test following subcutaneous administration, epibatidine enantiomers exhibit ED50 values of 6.1 μg/kg (L-isomer) and 6.6 μg/kg (D-isomer), making them approximately 200-fold more potent than L-nicotine [1]. A separate review cites epibatidine's potency as 100- to 200-fold higher than morphine [2]. This quantitative superiority positions epibatidine as the reference agonist for studying nAChR-mediated analgesia when maximal on-target potency is required.

Analgesia nAChR In Vivo Pharmacology

Epibatidine vs. ABT-594 (Tebanicline): Analgesic Potency and Motor Side-Effect Separation

In a direct head-to-head comparison in rat models of acute and persistent pain, (+)-epibatidine was significantly more potent than its synthetic analog ABT-594 (tebanicline) across all pain assays, including tail-flick and mechanical hyperalgesia models [1]. However, ABT-594 demonstrated a clearer separation between analgesic and motor-impairing effects in the rotarod assay, highlighting epibatidine's narrow therapeutic window [1]. In functional assays, ABT-594 is reported to be 8- to 64-fold less active than (±)-epibatidine and exhibits lower intrinsic activity .

Analgesia nAChR Therapeutic Window

Epibatidine vs. Epiboxidine and ABT-418: α4β2 nAChR Binding Affinity Comparison

Epibatidine's binding affinity for the α4β2 nAChR subtype sets the benchmark against which analogs are measured. In rat cerebral cortical membranes, epibatidine binds α4β2 receptors with a Ki of 0.02 nM (20 pM) . The methylisoxazole analog epiboxidine binds with an affinity approximately 10-fold lower than epibatidine, while ABT-418 exhibits significantly lower affinity than both . This hierarchy establishes epibatidine as the highest-affinity reference ligand for α4β2 nAChR binding studies.

nAChR Binding Affinity α4β2 Subtype

Epibatidine vs. Fluoro-Analog: Subtype Selectivity Between β2- and β4-Containing nAChRs

Structure-activity relationship (SAR) studies reveal that specific pyridine ring substitutions profoundly alter epibatidine's subtype selectivity. While epibatidine itself exhibits potent but non-selective binding across nAChR subtypes, the 2'-fluoro substituted analog displays affinities 52- to 875-fold greater at β2-containing receptors than at β4-containing receptors when expressed in Xenopus oocytes [1]. This quantitative selectivity shift demonstrates that epibatidine's unsubstituted scaffold is essential for its broad-spectrum activity, whereas the fluoro analog offers a tool for β2-selective investigations.

nAChR Subtype Selectivity SAR

Epibatidine Enantiomers: Negligible Enantioselectivity at α4β2 and α7 nAChRs

Both natural (+)-epibatidine and unnatural (-)-epibatidine exhibit remarkably similar pharmacological profiles, with Ki values for [3H]nicotine binding of 54.7 pM and 55.0 pM, respectively [1]. Similarly, analgesic ED50 values are nearly identical at 6.1 μg/kg (L-isomer) and 6.6 μg/kg (D-isomer) [1]. Pharmacological analysis of epiboxidine enantiomers confirmed an overall negligible degree of enantioselectivity at both α4β2 and α7 nAChR subtypes, a pattern consistent with epibatidine enantiomers [2]. This lack of enantioselectivity distinguishes epibatidine from many chiral drug candidates.

Stereochemistry nAChR Enantioselectivity

Epibatidine (CAS 148152-66-3): Optimal Application Scenarios Based on Quantitative Evidence


Calibration Standard for α4β2 nAChR Binding Assays

Given its picomolar Ki (0.02 nM) for α4β2 nAChRs [1], epibatidine serves as an ideal high-affinity reference ligand for calibrating radioligand binding assays and validating new nAChR-targeting compounds. Its well-characterized binding parameters enable precise determination of competitive displacement curves and receptor occupancy calculations.

Maximal Analgesic Efficacy in Preclinical Pain Models

For studies requiring the highest achievable nAChR-mediated analgesia, epibatidine (ED50 = 6.1-6.6 μg/kg, s.c. in tail-flick) provides benchmark efficacy that exceeds morphine by 100- to 200-fold and nicotine by 200-fold [1]. This makes it the compound of choice for probing the upper limits of nAChR-mediated antinociception and for validating pain models where robust positive controls are essential [2].

Pharmacological Tool for Pan-nAChR Activation Studies

Epibatidine's potent but non-selective binding across α4β2, α7, α3β4, and ganglionic nAChR subtypes makes it uniquely suited for experiments requiring broad-spectrum nAChR activation without subtype bias. In contrast, analogs like 2'-fluoro-epibatidine exhibit 52- to 875-fold selectivity for β2 over β4 subtypes [1], rendering epibatidine the appropriate choice when subtype-selective tools would confound interpretation.

Stereochemical Control Experiments in nAChR Pharmacology

The negligible enantioselectivity between (+)- and (-)-epibatidine (Ki values 54.7 pM vs 55.0 pM; ED50 6.1 vs 6.6 μg/kg) [1] enables the use of racemic mixtures without stereochemical confounding, a property confirmed in related epiboxidine enantiomeric studies [2]. This simplifies experimental workflows and reduces costs in receptor pharmacology studies where enantiopure synthesis is unnecessary.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Epibatidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.